6-(Trifluoromethoxy)picolinaldehyde
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Overview
Description
6-(Trifluoromethoxy)picolinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a picolinaldehyde structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)picolinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
6-(Trifluoromethoxy)picolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)picolinaldehyde
- 6-(Trifluoromethoxy)nicotinaldehyde
- 6-(Trifluoromethoxy)isonicotinaldehyde
Comparison: 6-(Trifluoromethoxy)picolinaldehyde stands out due to its trifluoromethoxy group, which offers distinct electronic properties compared to trifluoromethyl and other substituents. This uniqueness makes it a valuable compound in various research applications, providing advantages in terms of reactivity and stability .
Properties
Molecular Formula |
C7H4F3NO2 |
---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
6-(trifluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-1-2-5(4-12)11-6/h1-4H |
InChI Key |
JYTWNAMOXYYADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)C=O |
Origin of Product |
United States |
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